molecular formula C26H38ClNO4 B607905 (2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride CAS No. 1356447-90-9

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride

Cat. No.: B607905
CAS No.: 1356447-90-9
M. Wt: 464.0 g/mol
InChI Key: FLFFCQKGCYZDOI-SJUVJREQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

GZ-793A is synthesized through a series of chemical reactions involving the formation of a piperidine ring and subsequent functionalization. The key steps include the reaction of 4-methoxyphenethylamine with a suitable aldehyde to form an imine, followed by reduction to yield the corresponding amine. This amine is then cyclized to form the piperidine ring, which is further functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production of GZ-793A involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

GZ-793A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

GZ-793A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of VMAT2 and its role in neurotransmitter transport.

    Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.

    Medicine: Explored as a potential therapeutic agent for treating methamphetamine addiction and other neurological disorders.

    Industry: Utilized in the development of new pharmacological agents targeting VMAT2

Mechanism of Action

GZ-793A exerts its effects by selectively inhibiting VMAT2, which is responsible for transporting monoamine neurotransmitters from the cytosol into synaptic vesicles. By blocking this transporter, GZ-793A reduces the release of neurotransmitters such as dopamine, thereby attenuating the reinforcing effects of methamphetamine. This inhibition occurs through a high-affinity interaction with VMAT2, which prevents the uptake and release of dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GZ-793A

GZ-793A is unique due to its high selectivity and potency for VMAT2 compared to other similar compounds. It has a lower risk of abuse and fewer side effects, making it a promising candidate for treating methamphetamine addiction. Additionally, GZ-793A has a longer duration of action and improved pharmacokinetic profile, which enhances its therapeutic potential .

Properties

CAS No.

1356447-90-9

Molecular Formula

C26H38ClNO4

Molecular Weight

464.0 g/mol

IUPAC Name

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1

InChI Key

FLFFCQKGCYZDOI-SJUVJREQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H]2CCC[C@H](N2C[C@H](CO)O)CCC3=CC=C(C=C3)OC.Cl

SMILES

COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GZ-793A;  GZ 793A;  GZ793A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
Reactant of Route 3
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
Reactant of Route 4
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
Reactant of Route 5
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride
Reactant of Route 6
(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride

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